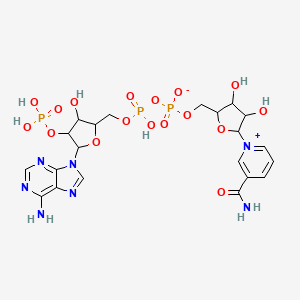
NADP zwitterion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier MFCD00067537 is known as beta-Nicotinamide Adenine Dinucleotide Phosphate. It is a coenzyme that plays a crucial role in various biochemical reactions, particularly in the metabolism of cells. This compound is essential for the transfer of electrons in redox reactions, which are vital for cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Nicotinamide Adenine Dinucleotide Phosphate can be synthesized through several chemical routes. One common method involves the phosphorylation of nicotinamide adenine dinucleotide (NAD) using adenosine triphosphate (ATP) in the presence of specific enzymes. The reaction typically occurs under mild conditions, with a pH range of 7.0 to 8.0 and a temperature of around 25°C.
Industrial Production Methods
In industrial settings, beta-Nicotinamide Adenine Dinucleotide Phosphate is produced using biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Beta-Nicotinamide Adenine Dinucleotide Phosphate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between its oxidized form (NADP+) and reduced form (NADPH).
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the nicotinamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include glucose-6-phosphate dehydrogenase and malate dehydrogenase, with conditions typically involving a neutral pH and ambient temperature.
Substitution: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include reduced nicotinamide adenine dinucleotide phosphate (NADPH) and various substituted derivatives of the compound, depending on the specific nucleophile used.
Scientific Research Applications
Beta-Nicotinamide Adenine Dinucleotide Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology: It plays a critical role in cellular metabolism, particularly in anabolic reactions such as fatty acid and nucleotide synthesis.
Medicine: It is involved in the development of diagnostic assays for metabolic disorders and is used in the study of oxidative stress and its impact on diseases.
Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mechanism of Action
Beta-Nicotinamide Adenine Dinucleotide Phosphate exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby playing a crucial role in cellular respiration and energy production. The molecular targets include various dehydrogenases and reductases, which are enzymes involved in metabolic pathways. The compound’s action involves the reversible conversion between its oxidized (NADP+) and reduced (NADPH) forms, enabling it to participate in multiple cycles of electron transfer.
Comparison with Similar Compounds
Similar Compounds
- Nicotinamide Adenine Dinucleotide (NAD)
- Flavin Adenine Dinucleotide (FAD)
- Coenzyme Q10 (Ubiquinone)
Uniqueness
Beta-Nicotinamide Adenine Dinucleotide Phosphate is unique due to its specific role in anabolic reactions and its ability to act as a reducing agent in biosynthetic pathways. Unlike NAD, which is primarily involved in catabolic reactions, beta-Nicotinamide Adenine Dinucleotide Phosphate is essential for the synthesis of biomolecules. Additionally, its reduced form (NADPH) is a key player in protecting cells from oxidative damage by acting as an antioxidant.
Properties
Molecular Formula |
C21H28N7O17P3 |
|---|---|
Molecular Weight |
743.4 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39) |
InChI Key |
XJLXINKUBYWONI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


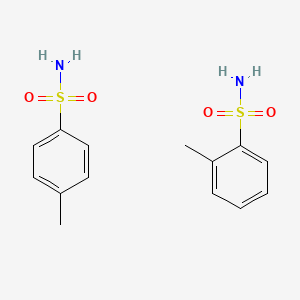
![Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13397827.png)
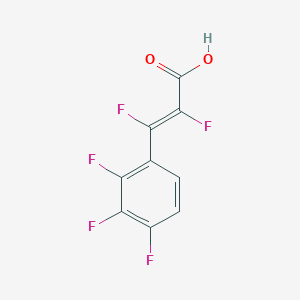
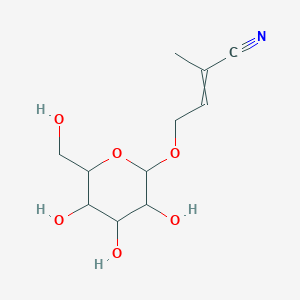
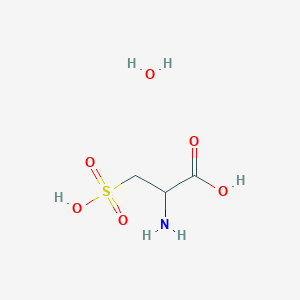
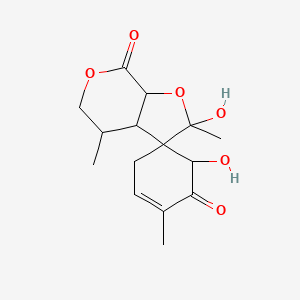
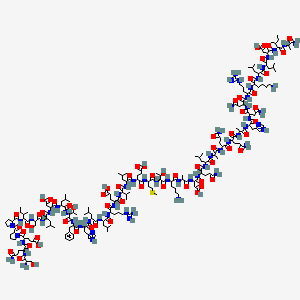
![[3-Benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13397872.png)
![3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)
![Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13397880.png)
![sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium](/img/structure/B13397884.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13397891.png)
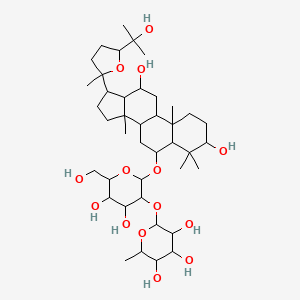
![2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B13397902.png)
